molecular formula C16H19NO2S B146062 2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-55-7

2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B146062
M. Wt: 289.4 g/mol
InChI Key: WKPYNQYCQNLENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid, also known as butylthiazole propionic acid (BTPA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTPA is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally similar to other NSAIDs such as ibuprofen and naproxen. However, BTPA has unique properties that make it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of BTPA is not fully understood. However, studies have suggested that BTPA may work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. BTPA may also work by inhibiting the activity of other enzymes and signaling pathways involved in inflammation and cancer growth.

Biochemical And Physiological Effects

BTPA has been shown to have a range of biochemical and physiological effects. Studies have shown that BTPA can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BTPA has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, BTPA has been shown to reduce the expression of genes involved in cancer growth and metastasis.

Advantages And Limitations For Lab Experiments

BTPA has several advantages for use in laboratory experiments. BTPA is relatively easy to synthesize and can be obtained in high yields with minimal impurities. BTPA is also stable under a range of conditions and can be easily stored for long periods of time. However, BTPA has some limitations for use in laboratory experiments. BTPA is not water-soluble and may require the use of organic solvents for use in cell culture or animal studies. Additionally, BTPA may have off-target effects on other enzymes and signaling pathways, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on BTPA. One area of interest is the development of new formulations of BTPA that may increase its solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of BTPA and its effects on other signaling pathways and enzymes. Additionally, further studies are needed to investigate the potential use of BTPA in the treatment of neurodegenerative diseases and other conditions. Overall, BTPA has significant potential for further investigation and development in various fields of scientific research.

Synthesis Methods

BTPA can be synthesized using a variety of methods, including the reaction of 4-butyl-2-thiazolamine with 4-bromobenzyl bromide in the presence of a base such as sodium hydride. Another method involves the reaction of 4-butyl-2-thiazolamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. These methods have been optimized to achieve high yields of BTPA with minimal impurities.

Scientific Research Applications

BTPA has been shown to have potential applications in various fields of scientific research. In the field of medicine, BTPA has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that BTPA can effectively reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. BTPA has also been investigated for its potential use in the treatment of cancer. Studies have shown that BTPA can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BTPA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

132483-55-7

Product Name

2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

2-[4-(4-butyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C16H19NO2S/c1-3-4-5-14-10-20-15(17-14)13-8-6-12(7-9-13)11(2)16(18)19/h6-11H,3-5H2,1-2H3,(H,18,19)

InChI Key

WKPYNQYCQNLENN-UHFFFAOYSA-N

SMILES

CCCCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O

Canonical SMILES

CCCCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O

Origin of Product

United States

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